molecular formula C10H18N2S B2516627 N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 748776-68-3

N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2516627
CAS No.: 748776-68-3
M. Wt: 198.33
InChI Key: AFOLMFKYZXWSRG-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine: is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a 2-methylcyclohexyl group attached to the nitrogen atom of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Aniline: One common method for preparing N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]

    Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes using specialized reactors and catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the cyclohexyl group are replaced by other groups. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring

    Reduction: Reduced forms of the compound

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

Chemistry: N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may serve as a model compound for studying thiazole-containing molecules in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may be employed as a precursor in the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Cyclohexylamine: A structurally related compound with a cyclohexyl group attached to an amine group.

    N-methylcyclohexylamine: Similar to N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine but with a methyl group attached to the nitrogen atom.

    2-methylcyclohexylamine: Another related compound with a methyl group on the cyclohexyl ring.

Uniqueness: this compound is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the 2-methylcyclohexyl group and the thiazole ring makes it a versatile compound with diverse applications in various fields.

Biological Activity

N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative with potential biological activities that have garnered interest in pharmacological research. This compound is characterized by its unique structure, which may contribute to various biological effects, including enzyme inhibition and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 748776-68-3
  • Molecular Formula : C10H18N2S
  • Molecular Weight : 198.33 g/mol

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an acetylcholinesterase (AChE) inhibitor and its implications in neurodegenerative diseases such as Alzheimer's.

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been noted for their ability to inhibit AChE, an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.

In a study examining various thiazole derivatives, it was found that certain modifications to the thiazole structure can enhance AChE inhibitory activity. The structure of this compound suggests it may possess similar properties due to its thiazole core .

In Vitro Studies

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For instance:

CompoundIC50 Value (µM)Activity
Compound A2.7Strong AChE Inhibitor
This compoundTBDPotential AChE Inhibitor

Note: TBD indicates that specific IC50 values for this compound are yet to be determined through empirical studies.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their AChE inhibitory activities. The findings suggested that compounds with bulky groups at specific positions exhibited enhanced binding affinity to the active site of AChE . While specific data on this compound remains sparse, its structural similarities to other effective compounds indicate promising potential.

The proposed mechanism for AChE inhibition by thiazole derivatives involves competitive inhibition at the enzyme's active site. Molecular docking studies have shown favorable interactions between thiazole compounds and key residues within the AChE active site, suggesting a strong binding affinity that could lead to effective inhibition .

Properties

IUPAC Name

N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2S/c1-8-4-2-3-5-9(8)12-10-11-6-7-13-10/h8-9H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOLMFKYZXWSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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